Benzamide, N-(1-naphthyl)-4-ethyl-

Description

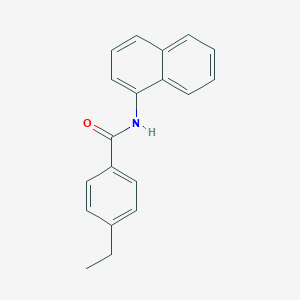

Benzamide, N-(1-naphthyl)-4-ethyl- is a substituted benzamide derivative featuring a 4-ethyl group on the benzene ring and a 1-naphthyl substituent on the amide nitrogen. This compound is characterized by its lipophilic nature and crystalline solid state. Key physicochemical properties, calculated using Joback and Crippen methods, include a logP (octanol/water partition coefficient) of 4.48, indicating high lipophilicity, and a melting point (Tfus) of 135.25°C . Its McGowan volume (McVol) is 1.84, and its gas-phase heat capacity (Cp,gas) ranges from 635.87 J/mol·K at 820.46 K to 708.55 J/mol·K at 1067.93 K .

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3g/mol |

IUPAC Name |

4-ethyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C19H17NO/c1-2-14-10-12-16(13-11-14)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H,20,21) |

InChI Key |

VYYDNUDQUVPTFR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

*Calculated based on structural analogy; †Estimated for free base; ‡Molecular weight listed in ; §Calculated from formula in .

Key Observations:

Melting Point: The target compound melts at 135.25°C, significantly higher than Rip-B (90°C), likely due to the naphthyl group's rigid structure enhancing crystal packing . Molecular Weight: Bromine substitution () increases molecular weight to 326.187, while methyl substitution () reduces it to 261.317.

Biological Activity :

- Cinacalcet HCl () is the only compound with a documented therapeutic application. Its stereochemistry (R-configuration) and N-(1-naphthylethyl) substituent are critical for binding to the calcium-sensing receptor (CaR), unlike the target compound's 4-ethyl substitution .

Synthetic Considerations :

- Compounds like Rip-B () and the target are synthesized via amidation between benzoyl chloride derivatives and amines. Rip-B uses 3,4-dimethoxyphenethylamine, while the target likely employs 1-naphthylamine with an ethyl-substituted benzoyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.